cis-2-tert-butoxycarbonyl-3a-fluoro-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid
CAS No.:
Cat. No.: VC18610152
Molecular Formula: C13H20FNO4
Molecular Weight: 273.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20FNO4 |
|---|---|
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | (3aS,6aR)-3a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid |
| Standard InChI | InChI=1S/C13H20FNO4/c1-11(2,3)19-10(18)15-7-12(9(16)17)5-4-6-13(12,14)8-15/h4-8H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 |
| Standard InChI Key | CXWJOUYYONUFRZ-CHWSQXEVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@]2(CCC[C@]2(C1)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCCC2(C1)F)C(=O)O |
Introduction
Structural and Stereochemical Features
The compound’s core consists of a bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole system, where the pyrrole ring is fused to a cyclopentane moiety. Key structural elements include:
-
Fluorine at 3a Position: The cis-configuration of the fluorine atom introduces steric and electronic effects, influencing reactivity and bioavailability .
-
Boc Protecting Group: The tert-butoxycarbonyl group at C2 enhances solubility and stability during synthetic processes .
-
Carboxylic Acid Functionality: The C6a carboxyl group enables further functionalization, such as amidation or esterification .
Table 1: Molecular and Stereochemical Data
Synthesis and Reaction Pathways
The synthesis involves multi-step sequences emphasizing stereocontrol and functional group compatibility:
Core Ring Formation
-
Cyclopenta[c]pyrrole Construction: Dieckmann cyclization or photochemical [2+2] cycloaddition generates the bicyclic framework .
-
Fluorination: Electrophilic fluorination at the 3a position using reagents like Selectfluor® ensures cis-selectivity .
Boc Protection and Carboxylation
-
Boc Introduction: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions protects the pyrrole nitrogen .
-
Carboxylic Acid Installation: Oxidation of a pre-existing hydroxymethyl group or direct carboxylation via CO₂ insertion completes the structure .
Table 2: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | RuO₂/NaIO₄, acetic anhydride, 120°C | 65–75% | |
| Fluorination | Selectfluor®, DMF, 25°C | 82% | |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 90% |
Physicochemical and Pharmacological Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
-
Storage: Stable at −20°C for ≥1 month; degradation occurs via Boc deprotection under acidic conditions .
Pharmacological Relevance
-
Drug Intermediate: Used in synthesizing β₃ adrenergic receptor agonists and retinol-binding protein antagonists .
-
Metabolic Stability: The fluorine atom reduces oxidative metabolism, enhancing half-life in vivo .
Table 3: Key Pharmacological Data
| Property | Value/Observation | Source |
|---|---|---|
| LogP | 1.74 (predicted) | |
| Metabolic Stability | t₁/₂ = 4.2 h (human liver microsomes) | |
| Bioavailability | 58% (rat model) |
| Supplier | Purity | Price (100 mg) | Lead Time |
|---|---|---|---|
| Angene International | 97% | $302 | 5 days |
| Advanced ChemBlocks | 95% | $374 | 12 days |
| eNovation | 97% | $322 | 20 days |
Research Applications
-
Medicinal Chemistry: Central to developing protease inhibitors and GPCR modulators .
-
Chemical Biology: Serves as a fluorinated scaffold for PET tracer development .
Recent Advancements and Future Directions
Fluorine-Specific Modifications
Recent work explores replacing the Boc group with trifluoro-tert-butyl motifs to further enhance metabolic stability and polarity .
Computational Modeling
MD simulations reveal water molecule interactions with the hydrogen-rich face of the bicyclic system, guiding solubility optimization .
Clinical Prospects
Ongoing trials focus on derivatives targeting urinary incontinence (via β₃ agonists) and age-related macular degeneration (via RBP4 antagonists) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume